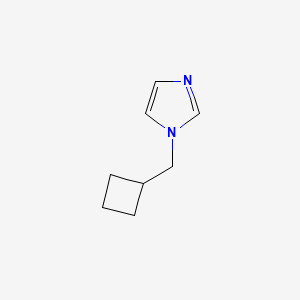

![molecular formula C7H8N4 B1369701 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin CAS No. 98277-10-2](/img/structure/B1369701.png)

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin

Übersicht

Beschreibung

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is an isostere of purines and is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

A new representative of heterocyclic hydrazines, viz., 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized from diacetyl ketene N, S-acetal . Another study reported the synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives via the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester .

Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine was confirmed using spectroscopic methods . The InChI code for 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is 1S/C7H7ClN4/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3 .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives were synthesized via the formation of pyrazol-3-one substrates . The reaction of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with amide acetals or aldehydes and subsequent cyclization furnished pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine were confirmed using spectroscopic methods .

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung: CDK2-Inhibition

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin: Derivate wurden als neuartige Inhibitoren der Cyclin-abhängigen Kinase 2 (CDK2) identifiziert, einem kritischen Protein, das an der Zellzyklusregulation beteiligt ist . Die CDK2-Inhibition ist eine vielversprechende Strategie für die Krebstherapie, die gezielt Tumorzellen angreift. Diese Verbindungen haben signifikante zytotoxische Aktivitäten gegen verschiedene Krebszelllinien gezeigt, darunter MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit IC50-Werten im Nanomolarbereich, was ihr Potenzial als effektive Antitumormittel unterstreicht .

Antibakterielle Aktivität

Forschungen haben gezeigt, dass bestimmte Derivate von This compound antibakterielle Eigenschaften aufweisen . Diese Verbindungen wurden gegen grampositive Bakterien wie Staphylococcus aureus und gramnegative Bakterien wie Escherichia coli getestet. Die Variationen der Substituenten an den Positionen N1, C4 und C6 des Pyrimidinrings tragen zur antibakteriellen Wirksamkeit bei, was einen Weg für die Entwicklung neuer antibakterieller Wirkstoffe eröffnet .

Synthese von funktionalisierten Derivaten

Die Verbindung dient als Vorstufe für die Synthese von funktional substituierten Derivaten, die für verschiedene pharmakologische Aktivitäten wichtig sind . So wurden beispielsweise nukleophile Substitutionsreaktionen eingesetzt, um Derivate mit potenzieller biologischer Aktivität zu erzeugen. Die Fähigkeit, selektiv 4-substituierte Produkte wie 6-(Chlormethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin zu synthetisieren, eröffnet Möglichkeiten zur Herstellung einer breiten Palette von pharmakologisch aktiven Verbindungen .

Antiproliferative Eigenschaften

Einige Derivate von This compound haben antiproliferative Wirkungen gezeigt, die bei der Entwicklung von Behandlungen für Krankheiten genutzt werden können, die durch abnormales Zellwachstum gekennzeichnet sind . Diese Wirkungen sind besonders im Kontext von Krebs relevant, wo die Kontrolle der Proliferation von malignen Zellen ein zentrales therapeutisches Ziel ist.

Entzündungshemmende Anwendungen

Das entzündungshemmende Potenzial von This compound-Derivaten wurde untersucht, wobei einige Verbindungen in dieser Hinsicht eine signifikante Aktivität zeigten . Dies deutet auf ihre Verwendung bei der Behandlung von Entzündungszuständen hin, die eine Alternative zu herkömmlichen Entzündungshemmern bietet.

Enzymatische Inhibitoren-Aktivität

Neben CDK2 wurden Derivate von This compound auf ihre inhibitorische Aktivität gegen andere Enzyme untersucht . Dies erweitert den Anwendungsbereich in therapeutischen Interventionen, bei denen eine Enzyminhibition vorteilhaft ist, z. B. bei Stoffwechselstörungen oder Krankheiten, die durch dysregulierte Enzymaktivität gekennzeichnet sind.

Wirkmechanismus

Target of Action

The primary target of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine inhibits CDK2, thereby disrupting the cell cycle progression . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction inhibits the kinase activity of CDK2, leading to cell cycle arrest .

Biochemical Pathways

By inhibiting CDK2, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition leads to cell cycle arrest and apoptosis induction within cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine results in significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of cell lines such as MCF-7 and HCT-116 . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within cells .

Zukünftige Richtungen

The synthesized pyrazolo[3,4-d]pyrimidine derivatives can be considered as new candidates for further optimization as anticancer agents . Future research could focus on the design and synthesis of more pyrazolo[3,4-d]pyrimidine derivatives to explore their potential as EGFR-TK inhibitors and their effects on other cancer cell lines .

Biochemische Analyse

Biochemical Properties

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other proteins and enzymes involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis, leading to reduced cell viability . It influences cell signaling pathways by inhibiting CDK2, which in turn affects downstream targets involved in cell proliferation and survival . Furthermore, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been observed to alter gene expression patterns, particularly those related to cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates . Additionally, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine can modulate the activity of other kinases and signaling proteins, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine have been studied over various time points. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine leads to sustained cell cycle arrest and apoptosis in cancer cells . The compound may undergo degradation under certain conditions, which can affect its potency .

Dosage Effects in Animal Models

The effects of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits . These findings highlight the importance of optimizing dosage regimens for potential clinical applications .

Metabolic Pathways

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue permeability and blood flow . Accumulation of the compound in specific tissues can enhance its therapeutic effects but may also contribute to toxicity .

Subcellular Localization

The subcellular localization of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and function . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy .

Eigenschaften

IUPAC Name |

1,6-dimethylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-8-3-6-4-9-11(2)7(6)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMFWXDQDRPJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=NN(C2=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)

![6-Azaspiro[3.4]octane](/img/structure/B1369644.png)